

2-Aminobiphenyl Palladium Precatalysts: Application Notes and Protocols for Suzuki- Miyaura Coupling

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Compound of Interest

Compound Name: 2-Aminobiphenyl

Cat. No.: B1664054

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This document provides detailed application notes and experimental protocols for the use of **2-aminobiphenyl**-based palladium precatalysts in Suzuki-Miyaura cross-coupling reactions. These precatalysts, particularly the well-known Buchwald precatalysts (G2, G3, and G4), offer significant advantages in modern organic synthesis due to their high stability, activity, and broad substrate scope.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. Traditional palladium catalysts often require inert conditions and can be sensitive to air and moisture. The development of **2-aminobiphenyl**-derived palladacycle precatalysts has addressed many of these limitations. These precatalysts are typically air- and moisture-stable crystalline solids, allowing for easier handling and more reproducible results.[1] Their high activity enables reactions to be performed at low catalyst loadings and under mild conditions, often at room temperature.[2]

A key feature of these precatalysts is their rapid and quantitative generation of a monoligated palladium(0) species, the active catalyst in the Suzuki-Miyaura reaction, upon activation with a base.[1] This efficient activation is particularly advantageous for the coupling of challenging

substrates, such as unstable boronic acids that are prone to decomposition under prolonged reaction times or harsh conditions.

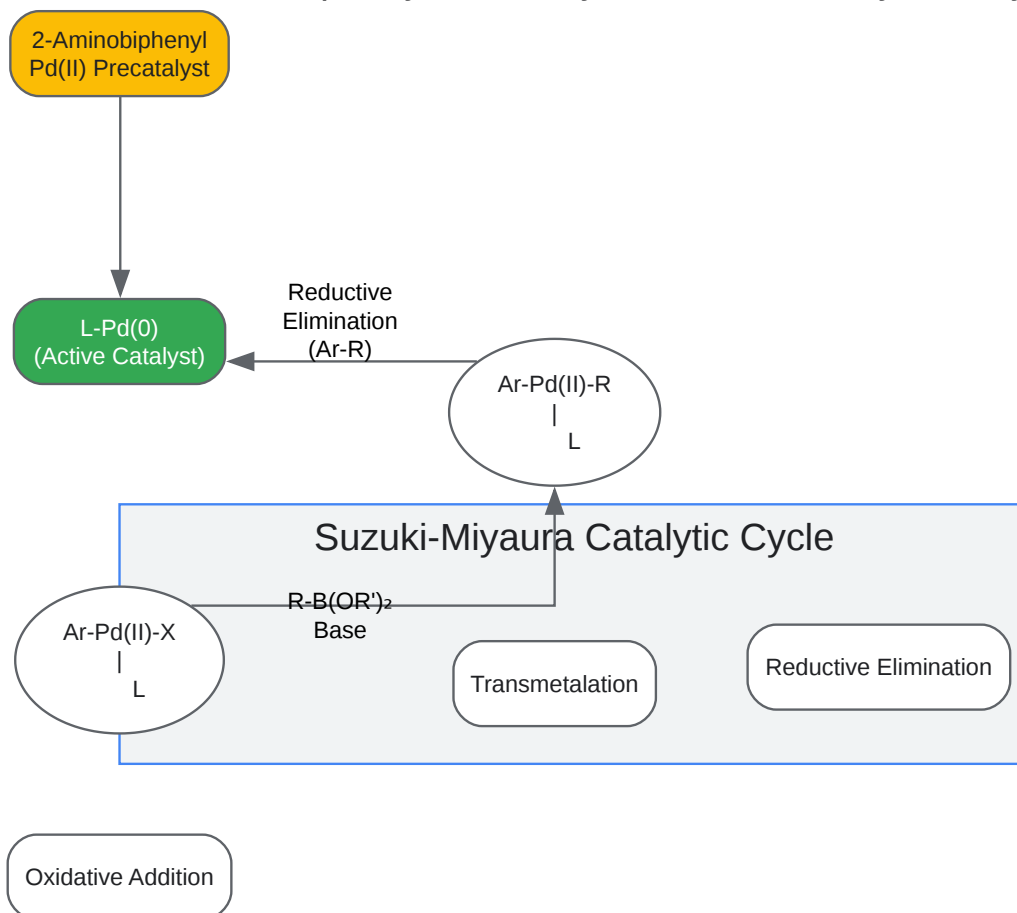
Precatalyst Activation and the Suzuki-Miyaura Catalytic Cycle

The activation of the **2-aminobiphenyl** palladium precatalyst is initiated by a base, which deprotonates the amine of the **2-aminobiphenyl** ligand. This is followed by reductive elimination to generate the active L-Pd(0) species (where L is a phosphine ligand) and a carbazole byproduct. This highly reactive, monoligated palladium complex then enters the Suzuki-Miyaura catalytic cycle.

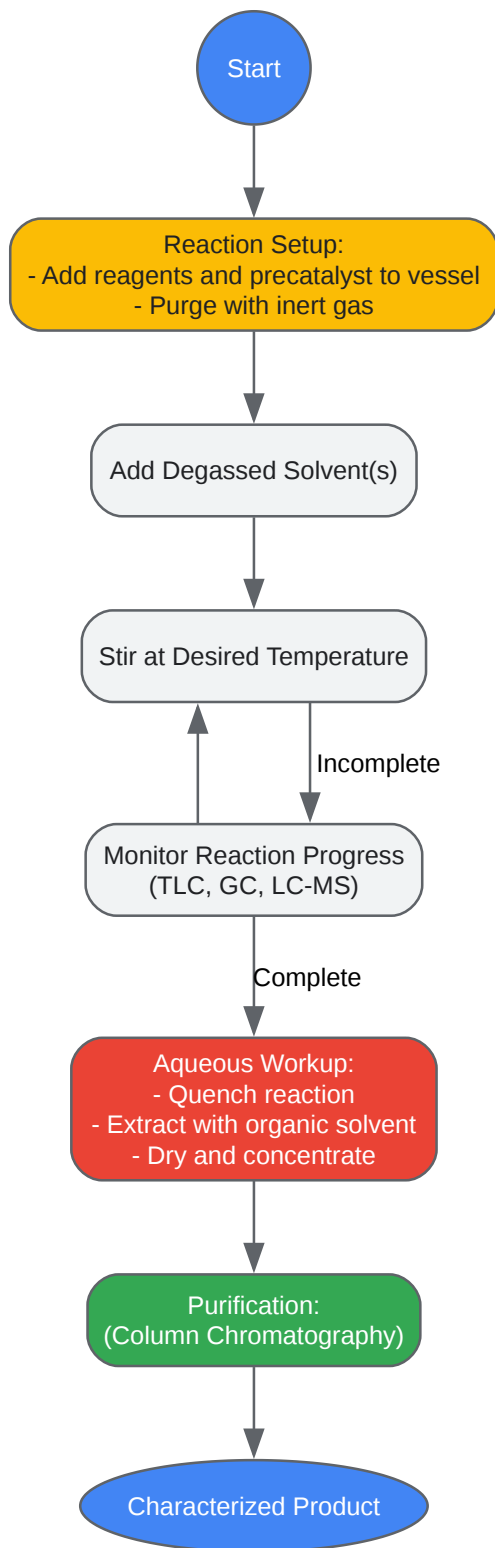
The catalytic cycle proceeds through three main steps:

- **Oxidative Addition:** The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
- **Transmetalation:** In the presence of a base, the organoboron reagent (R-B(OR')₂) transfers its organic group to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product (Ar-R), regenerating the L-Pd(0) catalyst, which can then re-enter the catalytic cycle.

Activation of 2-Aminobiphenyl Precatalyst and Suzuki-Miyaura Cycle



General Experimental Workflow for Suzuki-Miyaura Coupling

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References

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